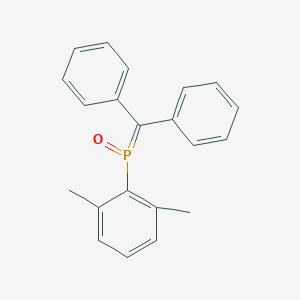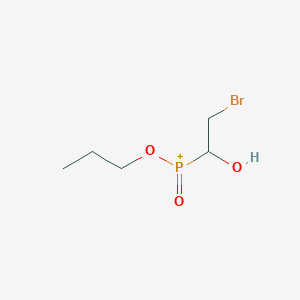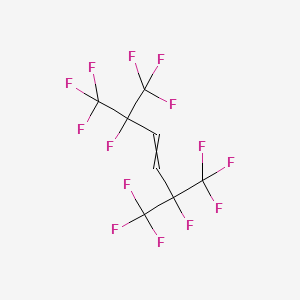
1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hex-3-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hex-3-ene typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene oxide with trifluoromethyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment. The use of continuous flow reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of fluorinating agents and the potential hazards associated with handling fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and alkoxides.
Electrophiles: Electrophilic addition reactions may involve reagents like halogens or hydrogen halides.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can result in the formation of new fluorinated compounds .
Scientific Research Applications
1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hex-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and developing fluorinated pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hex-3-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it a strong electron-withdrawing group. This property can affect the reactivity and stability of the compound in various chemical and biological contexts. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: This compound shares a similar fluorinated structure but differs in the arrangement of fluorine atoms and functional groups.
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione: Another fluorinated compound with distinct chemical properties and applications.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A perfluorinated biphenyl compound with unique stability and reactivity.
Uniqueness
1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hex-3-ene is unique due to its specific arrangement of fluorine atoms and the presence of trifluoromethyl groups. This structure imparts high thermal stability, resistance to chemical reactions, and unique electronic properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
88562-40-7 |
|---|---|
Molecular Formula |
C8H2F14 |
Molecular Weight |
364.08 g/mol |
IUPAC Name |
1,1,1,2,5,6,6,6-octafluoro-2,5-bis(trifluoromethyl)hex-3-ene |
InChI |
InChI=1S/C8H2F14/c9-3(5(11,12)13,6(14,15)16)1-2-4(10,7(17,18)19)8(20,21)22/h1-2H |
InChI Key |
CGTAZKPCFRZASZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



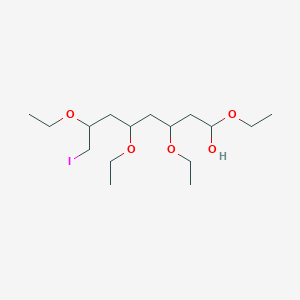
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
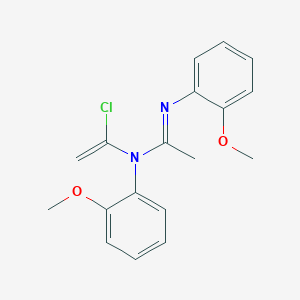
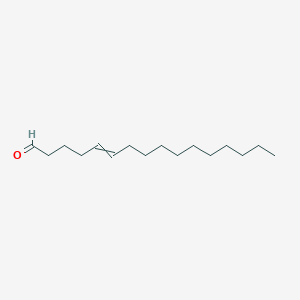
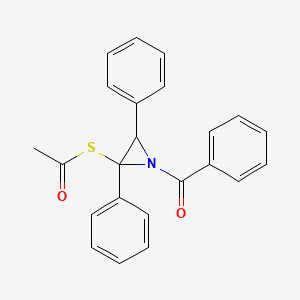
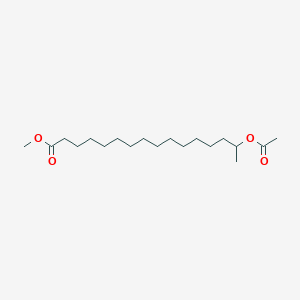
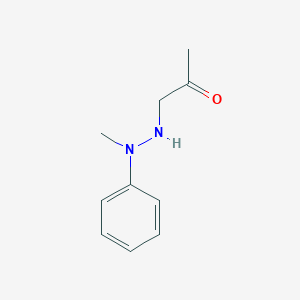


![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
